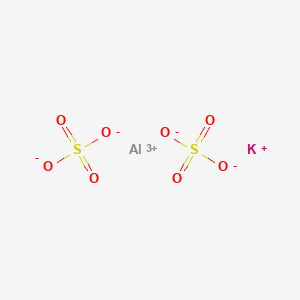
Molybdenum100
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molybdenum-100 is an isotope of the chemical element molybdenum, which has the atomic number 42. Molybdenum-100 is unique among molybdenum isotopes as it is the only naturally occurring radioisotope, undergoing double beta decay into ruthenium-100 with a half-life of approximately 7.07 × 10^18 years . Molybdenum itself is a transition metal known for its high melting point and strength, making it valuable in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Molybdenum-100 can be enriched from natural molybdenum through various methods, including gas centrifugation and electromagnetic separation. These methods exploit the slight differences in mass between molybdenum isotopes to achieve enrichment .
Industrial Production Methods
Industrial production of molybdenum-100 often involves the irradiation of molybdenum targets in cyclotrons. For example, molybdenum-100 targets can be used to produce technetium-99m, a widely used medical isotope, through the 100Mo(p,2n)99mTc reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Molybdenum-100, like other molybdenum isotopes, can undergo various chemical reactions, including:
Oxidation: Molybdenum can form oxides such as molybdenum trioxide (MoO3) when exposed to oxygen.
Reduction: Molybdenum oxides can be reduced to metallic molybdenum using reducing agents like hydrogen.
Substitution: Molybdenum can form various halides and other compounds through substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving molybdenum-100 include oxygen for oxidation, hydrogen for reduction, and halogens for substitution reactions. These reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
Major products from these reactions include molybdenum trioxide (MoO3), molybdenum disulfide (MoS2), and various molybdenum halides .
Applications De Recherche Scientifique
Molybdenum-100 has several scientific research applications, including:
Nuclear Medicine: Used in the production of technetium-99m, a crucial isotope for diagnostic imaging.
Material Science: Studied for its properties in high-strength alloys and superconductors.
Catalysis: Molybdenum compounds are used as catalysts in various chemical reactions, including hydrodesulfurization.
Biology and Medicine: Investigated for its role in enzyme function and potential therapeutic applications.
Mécanisme D'action
Molybdenum-100 exerts its effects primarily through its role in nuclear reactions and as a component of various compounds. In nuclear medicine, molybdenum-100 targets are irradiated to produce technetium-99m, which is used for imaging due to its favorable decay properties . In biological systems, molybdenum is a cofactor for several enzymes, influencing metabolic pathways and cellular functions .
Comparaison Avec Des Composés Similaires
Molybdenum-100 can be compared with other molybdenum isotopes and similar transition metals:
Molybdenum-98: The most abundant molybdenum isotope, stable and commonly used in various applications.
Tungsten: Another transition metal with similar properties but higher density and melting point.
Ruthenium: The decay product of molybdenum-100, used in electronics and catalysis.
Molybdenum-100 is unique due to its radioactivity and specific applications in nuclear medicine, setting it apart from other molybdenum isotopes and similar metals .
Propriétés
Numéro CAS |
14392-21-3 |
|---|---|
Formule moléculaire |
C20H30Cl2Ti 10* |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




